molecular formula C6H13N3O4 B2864412 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea CAS No. 500863-08-1

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea

Cat. No.: B2864412
CAS No.: 500863-08-1
M. Wt: 191.187
InChI Key: PONYYOKKGAQAOZ-UHFFFAOYSA-N
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Description

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is a chemical compound with the molecular formula C6H13N3O4 and a molecular weight of 191.187 g/mol. This compound is known for its unique structure, which includes both carbamoyl and hydroxyethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can be achieved through several methods. One common approach involves the reaction of urea with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea exerts its effects involves interactions with various molecular targets. The hydroxyethyl groups can participate in hydrogen bonding and other interactions, while the carbamoyl group can engage in nucleophilic or electrophilic reactions. These interactions can influence the compound’s reactivity and its role in different chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-hydroxyethyl)urea: This compound is structurally similar but lacks the carbamoyl group, which can affect its reactivity and applications.

    N,N’-Bis(2-hydroxyethyl)urea: Another related compound with similar hydroxyethyl groups but different overall structure and properties.

Uniqueness

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is unique due to the presence of both carbamoyl and hydroxyethyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

3-carbamoyl-1,1-bis(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O4/c7-5(12)8-6(13)9(1-3-10)2-4-11/h10-11H,1-4H2,(H3,7,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONYYOKKGAQAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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